5-(2-Thenoyl)oxindole
Description
5-(2-Thenoyl)oxindole is an oxindole derivative substituted at the 5-position with a 2-thenoyl (2-thiophenecarbonyl) group. Oxindole, a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety, serves as a core scaffold in medicinal chemistry due to its versatility in drug design.
Properties
Molecular Formula |
C13H9NO2S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
5-(thiophene-2-carbonyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H9NO2S/c15-12-7-9-6-8(3-4-10(9)14-12)13(16)11-2-1-5-17-11/h1-6H,7H2,(H,14,15) |
InChI Key |
DJUVRTVJSHICLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CS3)NC1=O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
5-(2-Thenoyl)oxindole exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that oxindole derivatives can possess significant antibacterial properties. For instance, compounds structurally related to this compound have been evaluated against various pathogens, demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : The antioxidant capacity of oxindoles has been documented, with this compound showing potential in scavenging free radicals, which may contribute to its therapeutic effects .
- Anticancer Potential : Research indicates that oxindole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related molecular targets are under investigation .
Antimicrobial Studies
A study assessing the antimicrobial efficacy of various oxindole derivatives found that compounds similar to this compound exhibited significant inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing promising results that warrant further exploration .
Antioxidant Activity Assessment
In vitro assays utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that derivatives like this compound possess notable radical scavenging abilities. Such properties are crucial for developing therapeutic agents aimed at oxidative stress-related conditions .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloro-3-(2-thiophenyl)-2-oxindole | Contains a thiophenyl group | Exhibits distinct electronic properties |
| 3-(2-Furoyl)-2-oxindole | Contains a furoyl group | Displays different solubility and reactivity |
| 5-Fluoro-3-methyl-1,3-dihydrooxindole | Fluorinated derivative | Potentially enhanced metabolic stability |
| 5-Chloro-3-(2-furanoyl)-2-oxindole | Contains a furanoyl group | May exhibit unique interactions with biological targets |
The specific substitution pattern in this compound enhances its biological activity compared to other oxindoles, indicating its potential as a lead compound for drug development.
Chemical Reactions Analysis
Acylation of 2-Oxindole Precursors
5-(2-Thenoyl)oxindoles are typically synthesized via nucleophilic acyl substitution or condensation reactions :
-
Reagents : 2-Oxindole derivatives react with 2-thenoyl chloride or ethyl 2-thenoate under basic conditions (e.g., triethylamine, pyridine) in solvents like dichloromethane or toluene .
-
Example :
Post-Synthetic Modifications
-
Hydrogenolysis : Thioether intermediates (e.g., 5-fluoro-3-methylthio-2-oxindole) are treated with Raney nickel in ethanol to remove sulfur groups, yielding unsubstituted oxindoles .
Acylation Pathway
-
Activation : The 2-thenoyl group is introduced via acid chloride or ester intermediates.
-
Nucleophilic Attack : The enolate form of 2-oxindole attacks the electrophilic carbonyl carbon of the thenoyl reagent.
-
Deprotonation : Base-mediated deprotonation stabilizes the intermediate.
Critical Factors :
-
Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates .
-
Temperature : Reactions often proceed at reflux (e.g., 80°C in toluene) .
Spectroscopic Analysis
-
1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for thiophene and oxindole rings) and carbonyl resonances (δ 165–170 ppm in 13C NMR ) .
-
Mass Spectrometry : Molecular ion peaks ([M+H]+) align with calculated molecular weights (e.g., m/z 275 for 5-fluoro-3-(2-thenoyl)-2-oxindole) .
Purification Techniques
-
Recrystallization : Products are purified using ethanol or acetone/water mixtures .
-
Chromatography : Flash silica gel chromatography isolates intermediates (e.g., 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one) .
Anticancer Activity
-
Compound 3g (a 5-fluoro-2-oxindole-thiazole derivative) exhibits GI >70% against 8 cancer types, including breast (T-47D: GI = 96.17%) and lung (HOP-92: GI = 95.95%) .
-
Mechanism : Inhibition of VEGFR2 via hydrogen bonding with Cys919 and hydrophobic interactions .
Antiglaucoma Potential
-
5-Amino-2-oxindole derivatives reduce intraocular pressure by 24% in rabbits, outperforming timolol (18%) .
Stability and Reactivity
Comparison with Similar Compounds
Comparison with Similar Oxindole Derivatives
Structural and Functional Group Analysis
Table 1: Key Oxindole Derivatives and Their Substitutions
Key Observations:
- This contrasts with 5-hydroxyoxindole, where the -OH group participates in hydrogen bonding .
- Hydrophobicity : The thiophene ring enhances lipophilicity compared to polar substituents like -OH or -Cl, favoring penetration into hydrophobic enzyme pockets .
Challenges:
- The synthesis of this compound likely involves complex acylation steps, as seen in related benzimidazole derivatives (e.g., 5-(2-thenoyl)benzofuroxan in ). This contrasts with simpler alkylation methods used for 5-(2-chloroethyl)oxindole .
Kinase Inhibition:
- GSK-3β Inhibitors: Oxindole derivatives with C3 substitutions (e.g., 3-hydroxy-3-alkyl groups) show nanomolar affinity for GSK-3β, a target in Alzheimer’s disease. While this compound’s C5 substitution may reduce direct binding to GSK-3β, its aromatic group could enhance selectivity for other kinases .
- BTK Inhibitors: Sulfonamide-substituted oxindoles (e.g., sunitinib analogs) exhibit potent BTK inhibition. The 2-thenoyl group’s sulfur atom may mimic sulfonamide interactions, though this requires validation .
Enzyme Modulation:
- IDO1 Inhibition: 5-Chloroisatin derivatives inhibit IDO1 (IC50 ~1–10 µM), but this compound’s bulky substituent may hinder fit into IDO1’s active site, suggesting divergent applications .
Pharmacological Potential and Limitations
- Advantages of this compound: Enhanced hydrophobicity improves blood-brain barrier penetration, relevant for CNS targets like GSK-3β . Aromatic interactions may boost binding to ATP pockets in kinases .
- Limitations: Synthetic complexity compared to simpler derivatives (e.g., 5-chloroethyl oxindole) . Limited solubility due to the thiophene group, requiring formulation optimization.
Preparation Methods
Reaction Conditions and Procedure
-
Reagents :
-
1-Ethyloxindole (1.0 equiv)
-
2-Thenoyl chloride (1.1 equiv)
-
Aluminum chloride (AlCl₃, 1.2 equiv) as a Lewis acid catalyst
-
Nitrobenzene as a solvent
-
-
Process :
-
2-Thenoyl chloride and AlCl₃ are combined in nitrobenzene at 0–5°C under inert atmosphere.
-
1-Ethyloxindole is added gradually, followed by heating to 50–60°C for 6–8 hours.
-
The reaction is quenched with ice-cold hydrochloric acid (HCl), and the product is extracted into dichloromethane.
-
Crude material is recrystallized from ethanol to yield pure 1-ethyl-5-(2-thenoyl)oxindole.
-
Mechanistic Insights
The AlCl₃ activates 2-thenoyl chloride to form a reactive acylium ion, which undergoes electrophilic attack at the 5-position of the oxindole ring. The 1-ethyl group acts as a protecting group, preventing N-acylation and directing substitution to the aromatic ring.
Key Data
| Parameter | Value |
|---|---|
| Yield | ~65–70% |
| Reaction Temperature | 50–60°C |
| Catalyst Loading | 1.2 equiv AlCl₃ |
Microwave-Assisted Synthesis
Building on green chemistry principles from spiro-oxindole syntheses, microwave irradiation can accelerate the acylation step:
Optimized Protocol
-
Reagents :
-
Oxindole (1.0 equiv)
-
2-Thenoyl chloride (1.5 equiv)
-
ZnCl₂ (0.5 equiv) as a mild Lewis acid
-
Solvent-free conditions
-
-
Procedure :
-
Reagents are mixed and subjected to microwave irradiation (300 W, 100°C) for 15–20 minutes.
-
The product is purified via flash chromatography (hexane/ethyl acetate).
-
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | ~75% |
| Reaction Time | 20 minutes |
| Temperature | 100°C |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Friedel-Crafts | 65–70% | 6–8 hours | Moderate |
| Directed Metalation | 50–60% | 12+ hours | High |
| Microwave-Assisted | 75% | 20 minutes | Low |
Critical Considerations
-
Catalyst Choice : AlCl₃ offers high activity but generates stoichiometric waste. ZnCl₂ in microwave methods aligns with greener protocols.
-
Positional Selectivity : Protecting groups (e.g., 1-ethyl) are essential to prevent competing N-acylation.
Scalability and Industrial Applications
The Friedel-Crafts method is favored for large-scale production due to operational simplicity. Patent WO2012020424A1 highlights analogous acylation processes for antipsychotic intermediates, validating the robustness of this approach under reflux conditions. Key industrial adaptations include:
Q & A
Q. What statistical methods are appropriate for analyzing dose-response or kinetic data in studies involving this compound?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC/IC. For kinetic studies, apply Michaelis-Menten or time-dependent inhibition models. Use bootstrap resampling to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
